molecular formula C10H6O2 B3350286 furo[3,2-f][1]benzofuran CAS No. 267-56-1

furo[3,2-f][1]benzofuran

Cat. No.: B3350286
CAS No.: 267-56-1
M. Wt: 158.15 g/mol
InChI Key: VRVRKRVJBOXCTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo3,2-fbenzofuran typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method includes the interaction of synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles, resulting in furo[3,2-f]coumarin-1-carboxylic acids derivatives . Another approach involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .

Industrial Production Methods

Industrial production methods for furo3,2-fbenzofuran are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Furo3,2-fbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the furan ring or the benzene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl lithiums, lithium amide bases, and copper acetylide. Conditions often involve the use of solvents like dimethylformamide and catalysts such as copper chloride .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo3,2-fbenzofuran involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Furo3,2-fbenzofuran can be compared with other similar compounds such as:

Furo3,2-fbenzofuran stands out due to its unique combination of a benzene and furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furo[3,2-f][1]benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRKRVJBOXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC3=C(C=CO3)C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618410
Record name Benzo[1,2-b:5,4-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-56-1
Record name Benzo[1,2-b:5,4-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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